molecular formula C7H11ClN2OS B2962602 N-(2-AMINOETHYL)THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1211461-34-5

N-(2-AMINOETHYL)THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2962602
CAS No.: 1211461-34-5
M. Wt: 206.69
InChI Key: RDFBROQLQLQZMT-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)thiophene-2-carboxamide hydrochloride is a chemical compound with the molecular formula C7H10N2OS·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)thiophene-2-carboxamide hydrochloride typically involves the reaction of thiophene-2-carbonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Aminoethyl)thiophene-2-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the transient receptor potential melastatin-8 (TRPM8) channel, which is involved in cold sensation and thermoregulation. By blocking this channel, the compound can modulate various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)thiophene-2-carboxamide hydrochloride is unique due to its specific interaction with the TRPM8 channel, which distinguishes it from other thiophene derivatives.

Properties

IUPAC Name

N-(2-aminoethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS.ClH/c8-3-4-9-7(10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFBROQLQLQZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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